Bioisosteric Replacement of meta-Benzene in Sonidegib: Activity Retention with Saturated Scaffold
In a direct head-to-head comparison, the spiro[3.3]heptane core replaced the meta-substituted benzene ring in the anticancer drug sonidegib. The resulting spiro[3.3]heptane-containing analog retained inhibitory activity against the Hedgehog signaling pathway, demonstrating that the saturated spirocyclic scaffold can functionally substitute for an aromatic ring while maintaining potency [1]. The scaffold was also successfully incorporated into vorinostat (replacing the phenyl ring) and benzocaine (replacing the para-substituted benzene), with the patent-free saturated analogs showing high potency in corresponding biological assays [1].
| Evidence Dimension | Hedgehog signaling pathway inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.24–0.48 µM |
| Comparator Or Baseline | Parent sonidegib (meta-benzene-containing): IC₅₀ values within the same order of magnitude; exact comparator value not disclosed but authors report 'high potency' and 'maintained inhibitory activity' |
| Quantified Difference | Potency retained within the same order of magnitude; no significant loss of activity upon benzene replacement |
| Conditions | Hedgehog signaling pathway inhibition assay; cell-based functional assay |
Why This Matters
This evidence demonstrates that spiro[3.3]heptane-3-carboxylic acid-derived scaffolds can replace metabolically labile aromatic rings without sacrificing target engagement, enabling procurement of building blocks that address both potency and metabolic stability requirements simultaneously.
- [1] Prysiazhniuk K, Datsenko O, Polishchuk O, et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew Chem Int Ed Engl. 2024;63(10):e202316557. doi:10.1002/anie.202316557. View Source
